molecular formula C22H22N6O B2426169 4-tert-butyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide CAS No. 881082-93-5

4-tert-butyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

Cat. No. B2426169
CAS RN: 881082-93-5
M. Wt: 386.459
InChI Key: YRTRKYXYTVJNCD-UHFFFAOYSA-N
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Description

“4-tert-butyl-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide” is an organic compound with the molecular formula C22H22N6O. It has an average mass of 386.450 Da and a monoisotopic mass of 386.185516 Da . This compound belongs to the class of organic compounds known as pyrazolo [3,4-d]pyrimidines .


Synthesis Analysis

A series of 4- (1- (tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized . The synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .


Molecular Structure Analysis

The molecular structure of “4-tert-butyl-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide” consists of a pyrazole ring fused to a pyrimidine ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of N-tert.butylpyrazole intermediates with ethylenediamine or propylenediamine via C2 SN Ar .


Physical And Chemical Properties Analysis

The compound is a yellow liquid . Its 1H NMR (CDCl3, 400 MHz) spectrum shows peaks at δ 1.36 (t, 3H, CH3, J= 7.2Hz), 3.85(s, 3H, CH3), 4.31 (q, 2H, Ar, J= 7.0Hz), 6.96 (d, 2H, Ar, J= 8.4Hz), 7.51 (d, 2H, Ar, J= 9.1Hz), 7.79 (s, 1H, Ar), 8.37 (s, 1H, N=CH) .

Safety and Hazards

There is no clear toxicity associated with this compound .

properties

IUPAC Name

4-tert-butyl-N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O/c1-22(2,3)16-11-9-15(10-12-16)21(29)27-26-19-18-13-25-28(20(18)24-14-23-19)17-7-5-4-6-8-17/h4-14H,1-3H3,(H,27,29)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTRKYXYTVJNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N'-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}benzohydrazide

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